2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but preliminary findings suggest involvement in radical mechanistic pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Another class of compounds with a fused pyrimidine ring system, known for their antiproliferative and antimicrobial activities.
Uniqueness
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,7,7-trimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-7-4-9(13)12-6-10(2,3)5-8(12)11-7/h4H,5-6H2,1-3H3 |
InChI Key |
NNHGUUUBDXODJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CC(CC2=N1)(C)C |
Origin of Product |
United States |
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